molecular formula C9H14F3NO2S B2792750 Ethyl 2-amino-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]propanoate CAS No. 1396965-16-4

Ethyl 2-amino-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]propanoate

Cat. No.: B2792750
CAS No.: 1396965-16-4
M. Wt: 257.27
InChI Key: FGLNTLUORLDQFU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]propanoate is a chemical reagent intended for research and laboratory use. This product is strictly for research purposes and is not classified as a drug or approved for any human or veterinary use. Specific data regarding its mechanism of action, research applications, and physicochemical properties are not currently available in the public domain. Researchers are advised to consult the specific scientific literature for potential applications and handle this material in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

ethyl 2-amino-3-(3,4,4-trifluorobut-3-enylsulfanyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2S/c1-2-15-9(14)7(13)5-16-4-3-6(10)8(11)12/h7H,2-5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLNTLUORLDQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSCCC(=C(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-amino-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]propanoate, with the CAS number 1396965-16-4, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

This compound has the following chemical properties:

  • Molecular Formula : C9H14F3NO2S
  • Molecular Weight : 257.27 g/mol
  • Boiling Point : Approximately 305.0 °C (predicted)
  • Density : 1.235 g/cm³ (predicted)
  • pKa : 6.37 (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit properties such as:

  • Antimicrobial Activity : Compounds containing sulfur and fluorinated groups have shown promising antimicrobial effects against various pathogens.
  • Antioxidant Properties : The presence of amino and ester functional groups may contribute to antioxidant activity by scavenging free radicals.

Case Studies

  • Antimicrobial Activity :
    • A study demonstrated that similar sulfanyl compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes and interference with metabolic pathways .
  • Antioxidant Effects :
    • Research on structurally related compounds revealed that they effectively reduced oxidative stress in cellular models by enhancing the activity of endogenous antioxidant enzymes .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntioxidantReduction in oxidative stress
CytotoxicityInduction of apoptosis in cancer cells

In Vitro Studies

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The compound's mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at the trifluorobutenyl group have been explored to enhance potency and selectivity towards specific biological targets. For instance, replacing the trifluorobutenyl moiety with other alkyl or aryl groups has shown varying degrees of activity against different cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]propanoate has shown potential in various therapeutic areas:

  • Anticancer Activity :
    • The compound's structural features may enhance its ability to inhibit specific cancer-related pathways. For instance, compounds with similar trifluoroalkyl groups have been studied for their ability to modulate protein interactions involved in tumor growth and metastasis .
    • Preliminary studies suggest that derivatives of this compound could be developed as inhibitors for specific cancer targets, including vascular endothelial growth factor receptors (VEGFRs), which are crucial in angiogenesis .
  • Antimicrobial Properties :
    • The sulfanyl group in the compound may contribute to antimicrobial activity. Research has indicated that sulfur-containing compounds can exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Agricultural Applications

This compound can also be explored in agricultural science:

  • Pesticide Development :
    • The trifluorobutenyl moiety may enhance the efficacy of pesticides by improving their binding affinity to target enzymes or receptors in pests. Research into fluoroalkyl compounds has shown promise in creating more effective agrochemicals with reduced environmental impact .
  • Plant Growth Regulators :
    • Compounds with amino and sulfanyl functionalities have been investigated for their potential as plant growth regulators. By modulating hormonal pathways in plants, these compounds could promote growth or resistance to stressors such as drought or disease .

Material Science

In material science, the unique properties of this compound can be utilized:

  • Polymer Synthesis :
    • The compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and chemical resistance due to the presence of fluorine atoms. These materials could find applications in coatings and advanced composites .
  • Nanotechnology :
    • Its chemical structure may allow for functionalization of nanoparticles, enhancing their stability and interaction with biological systems. This application is particularly relevant in drug delivery systems where targeted action is essential .

Case Studies and Research Findings

Application AreaStudy/FindingsReference
Anticancer ActivityInvestigated as a VEGFR inhibitor; shows promise against cancer cell lines
Antimicrobial PropertiesExhibits potential antibacterial activity; further studies needed
Pesticide DevelopmentFluorinated compounds have improved efficacy in pest control formulations
Plant Growth RegulatorsAmino and sulfanyl groups show potential for enhancing plant growth under stress conditions
Polymer SynthesisUtilized as a precursor for high-performance polymers with desirable physical properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Drug Discovery

(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate
  • Structure: Methyl ester, α-amino group, 4-nitrophenyl substituent.
  • Key Differences :
    • Ester Group : Methyl (vs. ethyl) ester reduces steric bulk but may lower solubility in polar solvents.
    • Substituent : 4-nitrophenyl (electron-withdrawing nitro group) enhances electrophilicity, contrasting with the electron-deficient trifluoro-butenyl group in the target compound .
  • Applications: Intermediate in synthesizing reduced derivatives (e.g., (S)-2-amino-3-(4-aminophenyl)propan-1-ol) via sodium borohydride reduction .
Isopropyl (S)-2-Amino-3-(methylamino)propanoate HCl
  • Structure: Isopropyl ester, methylamino side chain.
  • Key Differences: Ester Group: Isopropyl ester increases hydrophobicity compared to ethyl.
(S)-Ethyl 2-Amino-3-(4-(2-amino-6-(trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate
  • Structure : Ethyl ester, trifluoroethoxy-pyrimidinyl aromatic system.
  • Key Differences :
    • Aromatic System : Pyrimidine and chlorophenyl groups enhance π-π stacking and target specificity, unlike the aliphatic trifluoro-butenyl group in the target compound.
    • Applications : Patented as a solid dosage form, highlighting its pharmaceutical relevance .

Functional Group Comparisons

Compound Ester Group Amino Group Key Substituent Molecular Weight (g/mol)
Target Compound Ethyl α-Amino 3,4,4-Trifluoro-3-butenylsulfanyl 257.27
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate Methyl α-Amino 4-Nitrophenyl ~240 (estimated)
Isopropyl (S)-2-Amino-3-(methylamino)propanoate HCl Isopropyl α-Amino, methylamino Methylamino ~220 (estimated)
Methyl 2-[(4-nitrophenyl)amino]acetate Methyl Anilino (N-linked) 4-Nitrophenyl 210.17

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Ethyl 2-amino-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]propanoate?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Thioether Formation : React 3,4,4-trifluoro-3-butenyl thiol with a protected 2-aminopropanoate derivative under basic conditions (e.g., NaH or K₂CO₃ in DMF) to form the sulfanyl linkage.

Esterification : Use ethanol and a coupling agent (e.g., HATU or DCC) to esterify the intermediate carboxylic acid, ensuring anhydrous conditions to prevent hydrolysis .

Deprotection : Remove amino-protecting groups (e.g., Boc) via acidic hydrolysis (HCl in dioxane) .
Critical Consideration: Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the sulfanyl group integration (δ ~2.5–3.5 ppm for SCH₂) and trifluoro-butene proton signals (δ ~5.5–6.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns for fluorine .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers optimize reaction yields during large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or copper catalysts for thioether coupling efficiency. For example, Pd(OAc)₂ with ligands (e.g., Xantphos) may enhance cross-coupling yields .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
  • Temperature Control : Maintain 60–80°C for thioether formation to balance kinetics and side reactions.
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. How should contradictory reports about the biological activity of sulfanyl-containing analogs be addressed?

  • Methodological Answer :

  • Comparative Assays : Conduct parallel studies using standardized protocols (e.g., MIC assays for antimicrobial activity) on the target compound and analogs (e.g., Ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate) to isolate structural contributors .
  • Meta-Analysis : Aggregate literature data (e.g., IC₅₀ values) to identify trends in substituent effects (e.g., fluoro vs. chloro groups) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like enzymes or receptors, resolving discrepancies between in vitro and in silico results .

Q. What strategies improve metabolic stability in preclinical studies?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS. Identify labile sites (e.g., ester groups) .
  • Structural Modifications : Replace the ethyl ester with a methyl or tert-butyl group to reduce hydrolysis.
  • Prodrug Design : Introduce a phosphonate or glycosyl moiety to enhance stability and target specificity .

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